2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride
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Description
The compound “2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride” is a pyridine derivative with an aminooxy functional group attached to the second carbon and hydroxyl groups attached to the first and fifth carbons . The aminooxy group is a monovalent functional group with formula −CH2−NH2 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminooxy compounds are often synthesized through the reaction of a carbonyl compound with hydroxylamine . The pyridine ring could potentially be formed through a series of reactions involving the condensation of an amine and a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would likely involve a planar pyridine ring, with the aminooxy group extending out from the plane of the ring. The hydroxyl groups would likely form hydrogen bonds with each other or with other molecules .Chemical Reactions Analysis
Amines, such as the aminooxy group in this compound, can undergo a variety of reactions. They can react with aldehydes to form imines or Schiff bases . They can also undergo reactions involving the transfer of a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Amines generally have higher boiling points than comparable alkanes and are quite soluble in water .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(aminooxymethyl)-1,5-dihydroxypyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4.ClH/c7-12-3-4-1-5(9)6(10)2-8(4)11;/h1-2,10-11H,3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZLSDICAZRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C(C1=O)O)O)CON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((aminooxy)methyl)-1,5-dihydroxypyridin-4(1H)-one hydrochloride |
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